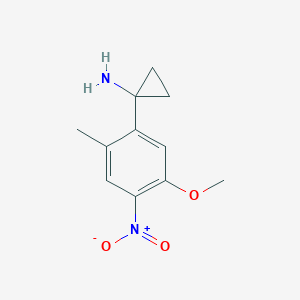
1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group and a substituted phenyl ring. The phenyl ring is substituted with methoxy, methyl, and nitro groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Substitution on the Phenyl Ring: The phenyl ring is substituted with methoxy, methyl, and nitro groups through various electrophilic aromatic substitution reactions. These reactions often involve reagents such as methanol, methyl iodide, and nitric acid under specific conditions.
Attachment of the Amine Group: The amine group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1-(5-Methoxy-2-methyl-4-aminophenyl)cyclopropan-1-amine.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-(5-Methoxy-2-methyl-4-aminophenyl)cyclopropan-1-amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups on the phenyl ring may also contribute to its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(4-Methoxy-2-methylphenyl)cyclopropan-1-amine: Lacks the nitro group, resulting in different chemical and biological properties.
1-(5-Methoxy-2-methyl-4-nitrophenyl)ethanamine: Contains an ethanamine group instead of a cyclopropanamine group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-(5-methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H14N2O3/c1-7-5-9(13(14)15)10(16-2)6-8(7)11(12)3-4-11/h5-6H,3-4,12H2,1-2H3 |
InChI Key |
PUYGMOKJKTTYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2(CC2)N)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13041916.png)
![1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13041918.png)




![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13041943.png)
